molecular formula C23H27N5O8 B074181 Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]- CAS No. 1533-77-3

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-

Cat. No. B074181
CAS RN: 1533-77-3
M. Wt: 501.5 g/mol
InChI Key: ZQZWTTNVCIXDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.

Mechanism Of Action

The mechanism of action of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' is not fully understood. However, it is believed that the compound binds to DNA and RNA through intercalation and electrostatic interactions. This binding results in changes in the fluorescence properties of the compound, which can be used to detect the presence of nucleic acids.

Biochemical And Physiological Effects

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with normal cellular processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' is its high sensitivity and selectivity for detecting nucleic acids. It is also easy to use and does not require any specialized equipment. However, the compound is relatively expensive and can be difficult to synthesize.

Future Directions

There are several future directions for research on Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' that could lead to new applications and discoveries. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the modification of the compound to improve its properties and expand its applications. Finally, the use of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' in biological imaging and diagnostics is an exciting area of research that could lead to new medical applications.

Synthesis Methods

The synthesis of Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' is a complex process that involves several steps. The synthesis begins with the reaction between 2-amino-5-nitrophenol and 2-chloroethylamine hydrochloride, which results in the formation of 2-(2-amino-5-nitrophenyl)ethylamine. This compound is then reacted with N,N-bis(2-chloroethyl)acetamide to form the final product.

Scientific Research Applications

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-' has been extensively studied for its potential applications in scientific research. This compound is used as a fluorescent probe for detecting DNA and RNA in biological samples. It is also used as a labeling reagent for proteins and peptides.

properties

CAS RN

1533-77-3

Product Name

Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-

Molecular Formula

C23H27N5O8

Molecular Weight

501.5 g/mol

IUPAC Name

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C23H27N5O8/c1-15(29)24-22-13-18(27(9-11-35-16(2)30)10-12-36-17(3)31)5-7-20(22)25-26-21-8-6-19(28(32)33)14-23(21)34-4/h5-8,13-14H,9-12H2,1-4H3,(H,24,29)

InChI Key

ZQZWTTNVCIXDOF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Other CAS RN

1533-77-3

Origin of Product

United States

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